BENGHE Foundational & Exploratory

Check Availability & Pricing

Crystal Structure Analysis of 4'-O-
Methylirenolone: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4'-O-Methylirenolone

Cat. No.: B158215

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylirenolone is a naturally occurring phenalenone derivative that has garnered
interest within the scientific community. Understanding its three-dimensional atomic
arrangement through crystal structure analysis is paramount for elucidating its structure-activity
relationships, guiding synthetic modifications, and informing drug design efforts. This technical
guide provides a comprehensive overview of the methodologies and data interpretation central
to the crystal structure analysis of a compound like 4'-O-Methylirenolone. While specific
experimental data for 4'-O-Methylirenolone is not publicly available at the time of this writing,
this document outlines the standard procedures and expected outcomes of such an analysis,
serving as a foundational resource for researchers in the field.

Hypothetical Crystallographic Data for 4'-O-
Methylirenolone

Should a single-crystal X-ray diffraction study of 4'-O-Methylirenolone be performed, the
resulting data would be presented in a structured format. The following tables represent the
types of quantitative information that would be obtained.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical formula C20H1403
Formula weight 302.32
Temperature 293(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a=28.50(2) A, a=90°

b=12.30(3) A, B = 105.2(1)°

c =14.60(4) A, y =90°

Volume 1470(6) A3

z 4

Density (calculated) 1.365 Mg/m3
Absorption coefficient 0.092 mm—1

F(000) 632

Crystal size 0.25x0.20 x 0.15 mm3

Theta range for data collection

2.50 to 28.00°

Index ranges

-10<h<10, -15<k<15, -18<I<18

Reflections collected

12800

Independent reflections

3400 [R(int) = 0.045]

Completeness to theta = 28.00°

99.5 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters 3400/0/ 205
Goodness-of-fit on F? 1.05
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Final R indices [I>2sigma(l)] R1 =0.050, wR2 = 0.135
R indices (all data) R1 =0.065, wR2 = 0.145
Largest diff. peak and hole 0.35and -0.25 e.A-3

Table 2: Selected Bond Lengths (A)

Bond Length Bond Length
01-C1 1.25(1) C8-C9 1.40(2)
02-C10 1.37(2) Cl11-C12 1.48(2)
03-C17 1.38(1) C12-C13 1.40(2)
03-C20 1.42(2) C16-C17 1.39(2)
C1-C2 1.45(2) C18-C19 1.38(2)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

Atoms AnglelTorsion Atoms AnglelTorsion
Bond Angles

C1-O1-H1A 109.5 C10-02-H2A 109.5
C17-03-C20 118.0(9) 01-C1-C2 121.5(2)
01-C1-C9 120.5(2) C2-C1-C9 118.0(2)

Torsion Angles

C12-C11-C10-02 178.5(1) C16-C17-03-C20 -5.2(2)

C18-C17-03-C20 175.1(1)

Experimental Protocols
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The determination of a crystal structure for a compound like 4'-O-Methylirenolone follows a
standardized workflow.

Crystallization

The initial and often most challenging step is to grow high-quality single crystals suitable for X-
ray diffraction.

Method: Slow evaporation is a common technique. A solution of 4'-O-Methylirenolone in a
suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or ethyl
acetate/hexane) is prepared. The solution is left undisturbed in a loosely covered vial,
allowing the solvent to evaporate slowly over several days to weeks, leading to the formation
of single crystals.

Alternative Methods: Other techniques include vapor diffusion (liquid-liquid or liquid-vapor)
and cooling crystallization.

X-ray Data Collection

A single crystal of appropriate size and quality is selected and mounted on a diffractometer.

Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g.,
Mo Ka, A = 0.71073 A) and a detector (e.g., CCD or CMOS) is used.

Data Collection Conditions: The crystal is typically cooled to a low temperature (e.g., 100 K
or 293 K) to minimize thermal vibrations of the atoms. A series of diffraction images are
collected as the crystal is rotated through a range of angles.

Data Processing: The collected images are processed to determine the unit cell parameters,
space group, and the intensities of the diffraction spots (reflections).

Structure Solution and Refinement

The processed data is used to solve and refine the crystal structure.

 Structure Solution: Direct methods or Patterson methods are employed to determine the
initial positions of the atoms in the asymmetric unit.
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» Structure Refinement: The atomic positions and their displacement parameters are refined
using full-matrix least-squares methods on F2. This iterative process minimizes the difference
between the observed and calculated structure factors. Hydrogen atoms are typically placed
in calculated positions and refined using a riding model.

Visualization of Methodological Workflow

The logical flow of a crystal structure analysis can be visualized as follows:
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Sample Preparation

Synthesis & Purification of 4'-O-Methylirenolone
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3D Molecular Visualization
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Caption: Workflow for Crystal Structure Analysis.
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Conclusion

The crystal structure analysis of 4'-O-Methylirenolone would provide invaluable, high-
resolution data on its molecular geometry, conformation, and intermolecular interactions. This
information is fundamental for a rational approach to drug discovery and development,
enabling a deeper understanding of its biological activity and providing a template for the
design of novel analogs with improved properties. The methodologies outlined in this guide
represent the standard, rigorous process by which such crucial structural information is
obtained and interpreted.

 To cite this document: BenchChem. [Crystal Structure Analysis of 4'-O-Methylirenolone: A
Methodological Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158215#crystal-structure-analysis-of-4-o-
methylirenolone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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